molecular formula C19H25NO B094179 Benzeneethanol, alpha-(2-(dimethylamino)-1-methylethyl)-alpha-phenyl- CAS No. 126-04-5

Benzeneethanol, alpha-(2-(dimethylamino)-1-methylethyl)-alpha-phenyl-

Cat. No. B094179
CAS RN: 126-04-5
M. Wt: 283.4 g/mol
InChI Key: INTCGJHAECYOBW-UHFFFAOYSA-N
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Description

“Benzeneethanol, alpha-(2-(dimethylamino)-1-methylethyl)-alpha-phenyl-” is an organic compound with the formula C10H14O . It is also known by other names such as Phenethyl alcohol, α,α-dimethyl-; α,α-Dimethylphenethanol; α,α-Dimethylphenethyl alcohol; Benzyldimethylcarbinol; Dimethylbenzylcarbinol; DMBC; 1,1-Dimethyl-2-Phenylethanol; 1,1-Dimethylphenylethanol; 2-Methyl-1-phenyl-2-propanol; Phenyl-tert-butanol; α,α-Dimethyl-β-phenylethyl alcohol; β-Phenyl-tert-butyl alcohol; 2-Benzyl-2-propanol; 2-Hydroxy-2-methyl-1-phenylpropane; 2-Methyl-3-phenyl-2-propanol; 1,1-Dimethyl-2-phenylethyl alcohol; 2-Methyl-1-phenylpropan-2-ol; Ethanol, 1,1-dimethyl-2-phenyl-; α,α-Dimethylphenylethyl alcohol .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a general synthetic process for similar compounds involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an ethanol group, which is further substituted with a dimethylamino group . The molecular weight of this compound is 150.2176 .


Chemical Reactions Analysis

This compound, like other amines, can neutralize acids to form salts plus water. These acid-base reactions are exothermic . It may react vigorously with oxidizing materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.2176 and a molecular formula of C10H14O . It is an organic compound with both amine and alcohol substituents .

Scientific Research Applications

  • Photochemistry and Photophysics : A study on the photochemistry and photophysics of derivatives of 2-hydroxy-2-methyl-1-phenyl propanone, a model photoinitiator for free radical polymerization, found that dimethylamino substitution changes the configuration of the lowest triplet states, affecting α-cleavage from T1 upon irradiation (Jockusch et al., 2001).

  • Zwitterionic λ5Si-Silicates : Research on zwitterionic λ5Si-silicates with SiS4C or SiS2O2C skeletons revealed structures with square-pyramidal or trigonal-bipyramidal Si-coordination polyhedrons, involving [2-(dimethylamino)phenyl]silane (Seiler et al., 2005).

  • Fluorescent Chemo-Sensor for Picric Acid : A study on 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene as a fluorescent chemo-sensor showed remarkable fluorescence quenching in the presence of picric acid, indicating its potential for selective sensing and capture of picric acid (Vishnoi et al., 2015).

  • Synthesis and Reactions of Derivatives : The synthesis and reactions of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline were explored, demonstrating transformations involving dimethylamino groups in complex chemical processes (Foricher et al., 1985).

  • Inhibitory Properties of Derivatives : A series of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene derivatives, including dimethylamino variants, were synthesized and evaluated for their inhibitory effects on collagen-induced platelet aggregation and antithrombotic properties in mice (Kikumoto et al., 1990).

  • Synthesis of a Diphenylethylene Derivative : The synthesis of 1,1-Bis(4-dimethylamino)phenyl)ethylene via a 'Wittig-type' reaction was studied, demonstrating its potential in the functionalization of polymers (Kim et al., 1998).

  • Antidepressant Agents Synthesis : A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide were synthesized and evaluated as potential antidepressant agents, highlighting the role of dimethylamino groups in pharmacological applications (Clark et al., 1979).

Safety And Hazards

This compound is considered hazardous. Inhalation of the vapor or mist can cause irritation to the upper respiratory tract. It is extremely irritating and may cause permanent eye injury. It is corrosive and will cause severe skin damage with burns and blistering. Ingestion may cause damage to the mucous membranes and gastrointestinal tract .

properties

IUPAC Name

4-(dimethylamino)-3-methyl-1,2-diphenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-15(14-20(2)3)18(16-10-6-4-7-11-16)19(21)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTJZCYIIAURJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2214-28-0 (hydrochloride)
Record name Oxiphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanol, alpha-(2-(dimethylamino)-1-methylethyl)-alpha-phenyl-

CAS RN

126-04-5
Record name Oxiphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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